molecular formula C14H16N2O2 B11821484 Ethyl 2-cyano-3-(2-ethylanilino)prop-2-enoate

Ethyl 2-cyano-3-(2-ethylanilino)prop-2-enoate

Cat. No.: B11821484
M. Wt: 244.29 g/mol
InChI Key: OHYSSIQGPCWCII-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-(2-ethylanilino)prop-2-enoate is a cyanoacrylate derivative characterized by an ethyl ester group, a cyano substituent, and a 2-ethylanilino moiety at the β-position. Its synthesis involves a two-step reaction:

Step 1: Ethyl 2-cyano-3-ethoxypropenoate reacts with ethyl glycinate hydrochloride in ethanol to yield ethyl N-(2-cyano-2-ethoxycarbonylethenyl)glycinate (80% yield) .

Step 2: Treatment of the intermediate with N,N-dimethylformamide diethyl acetal (DMFDEA) in acetonitrile affords the final product in 47% yield .

This compound serves as a precursor for synthesizing heterocyclic systems, including pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-ones, which are relevant in medicinal chemistry .

Properties

IUPAC Name

ethyl 2-cyano-3-(2-ethylanilino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-11-7-5-6-8-13(11)16-10-12(9-15)14(17)18-4-2/h5-8,10,16H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYSSIQGPCWCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC=C(C#N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-3-[(2-ethylphenyl)amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 2-ethylphenylamine under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained at around 60-80°C.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-cyano-3-[(2-ethylphenyl)amino]prop-2-enoate can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-[(2-ethylphenyl)amino]prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-cyano-3-[(2-ethylphenyl)amino]prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-[(2-ethylphenyl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The cyano group and the amino group play crucial roles in its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Structure and Reactivity

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituent Key Findings Reference
Ethyl 2-cyano-3-(2-ethylanilino)prop-2-enoate 2-ethylanilino Synthesized via two-step process (47% yield); used in heterocycle synthesis.
Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate 4-methylphenyl Syn-periplanar conformation (C=C torsion angle: 3.2°); planar structure enhances crystallinity.
M2 (Ethyl 2-cyano-3-(9H-fluoren-2-yl)prop-2-enoate) 9H-fluoren-2-yl Exhibits aggregation-induced emission (AIE); applied in hidden fingerprint detection.
Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate 2,4-dimethoxyphenyl E-configuration confirmed; methoxy groups increase electron density and solubility.
Ethyl 2-cyano-3-(2-furyl)acrylate 2-furyl Thermodynamic properties (e.g., heat capacity) measured in crystal and gas phases.
Ethyl 2-cyano-3-(2-fluorophenyl)prop-2-enoate 2-fluorophenyl Fluorine enhances polarity; safety data indicates moderate toxicity (GHS Category 4).
Ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoate 4-hydroxyphenyl Hydroxyl group enables hydrogen bonding; increased acidity (pKa ~8–10).
Key Observations :
  • Electronic Effects: Electron-donating groups (e.g., methoxy, ethylanilino) increase nucleophilicity at the α-carbon, facilitating cyclization reactions . In contrast, electron-withdrawing groups (e.g., cyano, trifluoromethyl) stabilize the enolate intermediate, altering reaction pathways .
  • Steric Effects : Bulky substituents (e.g., 9H-fluorenyl, 2,4,6-trimethoxyphenyl) hinder planarization of the C=C bond, reducing conjugation and affecting optical properties .
  • Hydrogen Bonding: The 2-ethylanilino group in the parent compound enables hydrogen bonding via the NH group, enhancing its utility in supramolecular chemistry . Hydroxyphenyl derivatives exhibit stronger H-bonding, influencing solubility and crystal packing .

Biological Activity

Ethyl 2-cyano-3-(2-ethylanilino)prop-2-enoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in drug development and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a cyano group, an ethyl ester, and an aniline derivative. Its molecular formula is C13H15N2O2, with a molecular weight of approximately 231.27 g/mol. The compound's structure facilitates various chemical reactions, making it a versatile building block in organic synthesis.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

  • Enzyme Inhibition : The cyano group acts as an electrophile, enabling the compound to form covalent bonds with nucleophilic sites on target enzymes. This interaction can inhibit enzyme activity, disrupting metabolic pathways.
  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic processes.
  • Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells. It has been observed to affect signaling pathways related to cell survival and proliferation.

Case Studies

  • Anticancer Effects : A study conducted on the compound's effects on breast cancer cell lines revealed significant cytotoxicity, with IC50 values indicating strong antiproliferative effects. The study suggested that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
  • Antimicrobial Activity : In vitro tests demonstrated that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were lower than those for standard antibiotics, indicating its potential as a novel antimicrobial agent.

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action for this compound compared to structurally similar compounds:

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, AnticancerEnzyme inhibition, Apoptosis induction
Ethyl 2-cyano-3-(4-methoxyphenyl)amino prop-2-enoateAnticancerCell cycle arrest
Ethyl 2-cyano-3-(4-chloroanilino)prop-2-enoateAntimicrobialMembrane disruption

Q & A

Basic Research Questions

Q. What are the standard experimental methods for determining thermodynamic properties of Ethyl 2-cyano-3-(2-ethylanilino)prop-2-enoate derivatives?

  • Methodology : Low-temperature adiabatic calorimetry (e.g., TAU-10 calorimeter) is used to measure heat capacities in the range of 78–370 K. Polynomial dependencies derived from experimental data enable calculation of standard thermodynamic functions (enthalpy, entropy, Gibbs energy) in condensed and gas phases .
  • Example : For structurally similar compounds, heat capacity measurements revealed distinct phase transitions between 150–250 K, critical for understanding stability in drug formulations.

Q. What synthetic routes are commonly employed for preparing this compound?

  • Methodology : A condensation reaction between substituted anilines (e.g., 2-ethylaniline) and ethyl cyanoacetate under acidic or basic conditions. Key steps include nucleophilic attack, cyclization, and purification via recrystallization .
  • Typical Conditions : Reflux in ethanol with ammonium acetate as a catalyst, followed by recrystallization in ethanol for purity >95% .

Q. How is X-ray crystallography applied to characterize this compound’s molecular structure?

  • Methodology :

Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) with a diffractometer (e.g., Agilent SuperNova).

Structure Solution : SHELXS97 for phase determination.

Refinement : SHELXL97 for optimizing atomic coordinates and thermal parameters.

Visualization : ORTEP-3 for molecular graphics and hydrogen-bonding analysis .

  • Key Parameters : Triclinic space group P1P1, with unit-cell dimensions (e.g., a=7.6145A˚,α=64.9a = 7.6145 \, \text{Å}, \, \alpha = 64.9^\circ) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational thermodynamic data?

  • Approach :

  • Compare experimental heat capacities (from adiabatic calorimetry) with density functional theory (DFT) calculations. Discrepancies >5% may indicate incomplete phase transitions or errors in computational models (e.g., inadequate basis sets).
  • Use polynomial fits from experimental data to refine computational parameters .
    • Example : For a derivative, DFT underestimated heat capacity by 8% at 300 K, prompting re-evaluation of vibrational modes in the computational model .

Q. What strategies address unexpected molecular geometry in crystallographic studies (e.g., non-planar torsion angles)?

  • Analysis :

  • Evaluate hydrogen-bonding networks (C–H⋯O/N) and π-π interactions influencing molecular packing.
  • Use graph-set analysis to classify supramolecular motifs (e.g., linear tapes, chains) .
    • Case Study : A torsion angle of −8.26° between ethene and pyrrole rings was attributed to steric hindrance and stabilized by C–H⋯π interactions .

Q. How can reaction conditions be optimized when intermediates are thermally unstable?

  • Optimization :

  • Use low-temperature kinetics (e.g., 0–5°C) to stabilize intermediates.
  • Employ in situ monitoring (e.g., NMR or FTIR) to track reaction progress and adjust reagent stoichiometry dynamically .
    • Example : Reducing reaction temperature from 80°C to 25°C increased yield from 45% to 72% for a labile intermediate .

Q. How do structural features (e.g., cyano groups, aromatic rings) correlate with biological activity?

  • Methodology :

  • Docking Studies : Map the compound’s electrostatic potential to target binding sites (e.g., kinase active sites).
  • Structure-Activity Relationships (SAR) : Compare bioactivity of derivatives with varying substituents (e.g., electron-withdrawing vs. donating groups) .
    • Key Finding : The cyano group enhances hydrogen-bonding with biological targets, improving IC50 values by 3-fold compared to non-cyano analogs .

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